molecular formula C15H12N2O B1668303 Carbamazepine CAS No. 298-46-4

Carbamazepine

Cat. No.: B1668303
CAS No.: 298-46-4
M. Wt: 236.27 g/mol
InChI Key: FFGPTBGBLSHEPO-UHFFFAOYSA-N
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Description

Carbamazepine is a well-known anticonvulsant and analgesic medication primarily used in the treatment of epilepsy and neuropathic pain. It is also employed as a second-line treatment for bipolar disorder and as an adjunctive treatment in schizophrenia. Discovered in 1953 by Swiss chemist Walter Schindler, this compound was first marketed in 1962 and has since become a staple in the management of various neurological conditions .

Mechanism of Action

Target of Action

Carbamazepine primarily targets voltage-gated sodium channels in their inactive conformation . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental for the transmission of signals in the nervous system .

Mode of Action

This compound binds preferentially to voltage-gated sodium channels, preventing repetitive and sustained firing of an action potential . By inhibiting the activity of these channels, this compound stabilizes hyper-excited neural membranes, inhibits synaptic transmission, and promotes the cessation of rapid, repetitive firing of neurons .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to induce the CYP3A4 enzyme , accelerating the metabolism of concurrently prescribed anticonvulsants . It also interferes with other ion channels for calcium and potassium . Furthermore, this compound can modulate the expression of certain genes, such as gabra1, grin1b, grin2b, gad1b, and abat .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 100% . It is metabolized in the liver by the CYP3A4 enzyme . The active metabolite of this compound is this compound-10,11-epoxide . The elimination half-life of this compound is 36 hours after a single dose and 16–24 hours after repeated dosing . It is excreted in urine (72%) and feces (28%) .

Result of Action

At the molecular level, this compound has been found to increase the levels of neurotransmitters like Glutamate (Glu) and Gamma-Aminobutyric Acid (GABA), and decrease the levels of Acetylcholine (ACh) and Acetylcholinesterase (AChE) . At the cellular level, this compound can cause changes in the structure of cells and organelles, potentially reducing the functions of gills and digestive glands .

Action Environment

Environmental factors can influence the action of this compound. For instance, the fish plasma model demonstrated that environmental levels of this compound underestimated the bioconcentration factors in plasma . This suggests that the environmental concentration of this compound can affect its bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

Carbamazepine works by stabilizing the electrical activity in the brain and nerves . It stops electrical signals from building up in the nerve cells in the brain and also reduces the release of a chemical (neurotransmitter) called glutamate . It is structurally similar to tricyclic antidepressants such as imipramine .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by stabilizing the electric signals in your nerves . This stops the pain signals being sent to your brain . It also has effects on serotonin systems but the relevance to its antiseizure effects is uncertain .

Molecular Mechanism

This compound is a sodium channel blocker . It binds preferentially to voltage-gated sodium channels in their inactive conformation, which prevents repetitive and sustained firing of an action potential . It also acts at adenosine receptors and as an anti-cholinergic .

Temporal Effects in Laboratory Settings

On chronic administration, this compound induces its own metabolism sometimes leading to requirement for increasing the dose after the first month of therapy to maintain effect . This compound metabolism is induced by phenobarbital and phenytoin but inhibited by valproate and lamotrigine .

Dosage Effects in Animal Models

In animal models, this compound at certain doses has shown to reduce immobility in the behavioral despair model . It neither modified the methamphetamine anorectic effect, nor induced anorexia when administered alone .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by CYP3A4, to this compound-10,11-epoxide which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of this compound include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 .

Transport and Distribution

This compound is rapidly absorbed with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and plasma protein binding is 75% . The protein binding of the pharmacologically active metabolite, this compound-10,11-epoxide, is 50% .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamazepine is synthesized from iminostilbene through a reaction with urea in a protonating medium. This process involves the formation of an intermediate, which is subsequently converted to this compound. The reaction conditions typically include the use of an organic solvent and an acidic agent to facilitate the conversion .

Industrial Production Methods

In industrial settings, this compound is produced through a continuous synthesis process. This method employs validated in-line Raman spectroscopy and kinetic modeling to monitor and optimize the reaction conditions. The continuous stirred tank reactor (CSTR) is used to maintain dynamic equilibrium and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbamazepine has a wide range of scientific research applications:

Comparison with Similar Compounds

Carbamazepine is often compared with other anticonvulsant drugs such as oxcarbazepine and eslicarbazepine acetate. While all three compounds share a similar mechanism of action, inhibiting voltage-gated sodium channels, they differ in their pharmacokinetic profiles and selectivity for the inactivated state of the sodium channel. Oxcarbazepine and eslicarbazepine acetate are newer derivatives with improved safety profiles and fewer side effects .

Similar Compounds

This compound remains a unique and valuable compound in the treatment of neurological disorders due to its well-established efficacy and extensive research history.

Properties

IUPAC Name

benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPTBGBLSHEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Record name carbamazepine
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Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

85756-57-6 (di-hydrate)
Record name Carbamazepine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID4022731
Record name Carbamazepine
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Molecular Weight

236.27 g/mol
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Physical Description

Solid
Record name Carbamazepine
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Boiling Point

399.6±45.0
Record name Carbamazepine
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Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, acetone, propylene glycol; practically insol in water, Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acid, 1.52e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Carbamazepine's mechanism of action is not fully elucidated and is widely debated. One major hypothesis is that carbamazepine inhibits sodium channel firing, treating seizure activity. Animal research studies have demonstrated that carbamazepine exerts its effects by lowering polysynaptic nerve response and inhibiting post-tetanic potentiation. In both cats and rats, carbamazepine was shown to decrease pain caused by infraorbital nerve stimulation. A decrease in the action potential in the nucleus ventralis of the thalamus in the brain and inhibition of the lingual mandibular reflex were observed in other studies after carbamazepine use. Carbamazepine causes the above effects by binding to voltage-dependent sodium channels and preventing action potentials, which normally lead to stimulatory effects on nerves. In bipolar disorder, carbamazepine is thought to increase dopamine turnover and increase GABA transmission, treating manic and depressive symptoms. A common issue that has arisen is resistance to this drug in up to 30% of epileptic patients, which may occur to altered metabolism in patients with variant genotypes. A potential therapeutic target to combat carbamazepine resistance has recently been identified as the EPHX1 gene promoter, potentially conferring resistance to carbamazepine through methylation., Anticonvulsant: Exact mechanism unknown; may act postsynaptically by limiting the ability of neurons to sustain high frequency repetitive firing of action potentials through enhancement of sodium channel inactivation; in addition to altering neuronal excitability, may act presynaptically to block the release of neurotransmitter by blocking presynaptic sodium channels and the firing of action potentials, which in turn decreases synaptic transmission., Antineuralgic: Exact mechanism unknown; may involve gamma-aminobutyric acid (GABAB) receptors, which may be linked to calcium channels., Antimanic; antipsychotic: Exact mechanism is unknown; may be related to either the anticonvulsant or the antineuralgic effects of carbamazepine, or to tis effects on neurotransmitter modulator systems., Antidiuretic: Exact mechanism unknown; may exert a hypothalamic effect on the osmoreceptors mediated via secretion of antidiuretic hormone (ADH), or may have a direct effect on the renal tubule., For more Mechanism of Action (Complete) data for CARBAMAZEPINE (8 total), please visit the HSDB record page.
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Color/Form

Crystals from absolute ethanol and benzene, White to off-white powder

CAS No.

298-46-4
Record name Carbamazepine
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Melting Point

189-192, 190.2 °C
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Synthesis routes and methods I

Procedure details

A suspension of 10 g of iminostilbene in 100 ml toluene was treated with 20.2 g of sodium cyanate and 27.5 g of mandelic acid and was heated to reflux for about 10 hrs. The reaction mixture was cooled to room temperature and charged with sodium hydroxide solution and maintained for 8 hrs. The resulting suspension was filtered, washed with water and dried to give 11 g of carbamazepine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of urea (80 g, 1.333 mols) in acetic acid (100 ml), phosphoric acid (8 ml) was added, followed by iminostilbene (20 g, 0.103 mols), under stirring at 25-30° C. The resulting reaction mixture was worked up according to the method of Example 1 to produce carbamazepine, which was identical to the product of Example 1.
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of urea hydrochloride (100 g, 1.036 mols) in acetic acid (125 ml), iminostilbene (25 g, 0.129 mols) was added under stirring at 25-30° C. The resulting reaction mixture was worked up according to the method of Example 1 to produce carbamazepine, which was identical to the product of Example 1.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of urea (80 g, 1.333 mols) in acetic acid (100 ml), iminostilbene hydrochloride (20.5 g, 0.089 mols) was added under stirring at 25-30° C. The resulting reaction mixture was worked up according to the method of Example 1 to produce carbamazepine, which was identical to the product of Example 1.
Name
Quantity
80 g
Type
reactant
Reaction Step One
Name
iminostilbene hydrochloride
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

30 g iminostilbene are heated to 60° C. in 360 ml acetic acid and 50 ml ethanol, and 20 g 98% sodium cyanate is added within 1.5 hours at this temperature. After a short heating to 80° C., the mixture is further stirred at 60° C., and then cooled to 15° C., sucked off, washed with 20 l acetic acid and dried to yield 29.4 g (80.3% of theoretical) of carbamazepine, having a melting point of 189° C. to 192° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80.3%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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